Adamantan-2-yl-piperidin-1-yl-methanone Adamantan-2-yl-piperidin-1-yl-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14579545
InChI: InChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2
SMILES:
Molecular Formula: C16H25NO
Molecular Weight: 247.38 g/mol

Adamantan-2-yl-piperidin-1-yl-methanone

CAS No.:

Cat. No.: VC14579545

Molecular Formula: C16H25NO

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

Adamantan-2-yl-piperidin-1-yl-methanone -

Specification

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
IUPAC Name 2-adamantyl(piperidin-1-yl)methanone
Standard InChI InChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2
Standard InChI Key AHSGKCRVZWMWDM-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)C2C3CC4CC(C3)CC2C4

Introduction

Synthesis and Characterization Gaps

Synthetic Routes

While adamantane-piperidine hybrids are known (e.g., N-(adamantan-1-yl)piperidine-1-carbothioamide ), no methods for synthesizing the 2-yl isomer have been reported. Key challenges include:

  • Regioselectivity: Adamantane’s symmetry complicates directed substitution at non-bridgehead positions.

  • Steric Hindrance: The 2-position’s spatial arrangement may impede coupling reactions with piperidine.

Analytical Data

Absence of the following critical datasets prevents confirmation of this compound’s existence:

  • NMR Spectra: No 1H^{1}\text{H} or 13C^{13}\text{C} chemical shifts reported for hypothetical 2-yl derivatives.

  • Mass Spectrometry: Molecular ion peaks or fragmentation patterns remain unobserved.

Comparative Analysis with Known Analogues

CompoundSubstituent PositionKey PropertiesReferences
Adamantan-1-yl-piperidin-1-yl-methanone1-yl (bridgehead)Crystallizes in monoclinic P21/cP2_1/c space group
Adamantan-2-yl-pyrrolidin-1-yl-methanoneHypothetical 2-ylNo experimental data available

Biological and Pharmacological Implications

The lack of synthetic access precludes studies on:

  • Receptor Binding: Potential interactions with neurological targets (e.g., sigma receptors) common to adamantane-piperidine hybrids.

  • Thermodynamic Stability: Molecular dynamics simulations suggest 2-yl derivatives may exhibit higher conformational strain compared to 1-yl analogues.

Recommendations for Future Research

  • Nomenclature Clarification: Validate the structural assignment via computational modeling (e.g., DFT-based geometry optimization).

  • Synthetic Exploration: Test Friedel-Crafts acylation or transition-metal-catalyzed coupling at adamantane’s 2-position.

  • Analytical Validation: Pursue high-resolution mass spectrometry and X-ray diffraction upon successful synthesis.

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